9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane is a boron-containing organic compound widely used in organic synthesis. It is known for its ability to catalyze hydroboration reactions, making it a valuable reagent in the preparation of various organic compounds. The compound’s unique structure, featuring a boron atom within a bicyclic framework, contributes to its reactivity and versatility in chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane typically involves the reaction of 2,4,6-trimethylphenylboronic acid with bicyclo[3.3.1]nonane. The reaction is carried out under anhydrous conditions, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Hydroboration: It catalyzes the addition of boron to alkenes and alkynes, forming organoboron compounds.
Substitution: The boron atom can be replaced by other functional groups through reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Hydroboration: Pinacolborane, THF, and elevated temperatures (around 65°C) are commonly used.
Oxidation: Hydrogen peroxide or sodium hydroxide in aqueous media.
Substitution: Halogens or nucleophiles in the presence of suitable solvents and catalysts.
Major Products
Hydroboration: Alkenylboronic acid pinacol esters.
Oxidation: Alcohols.
Substitution: Various substituted organoboron compounds.
Scientific Research Applications
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane is extensively used in scientific research due to its versatility:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: The compound is used in the development of new materials with unique properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal research.
Mechanism of Action
The mechanism by which 9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane exerts its effects involves the formation of a boron-carbon bond with the substrate. This bond formation facilitates various chemical transformations, such as hydroboration, by stabilizing reaction intermediates and lowering activation energy . The boron atom acts as a Lewis acid, accepting electron pairs from the substrate and promoting the desired reaction pathway .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent with similar reactivity.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A heteroanalogue with different electronic properties.
Bicyclo[3.3.1]nonane-2,6-dione: A structurally related compound with distinct reactivity.
Uniqueness
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of the 2,4,6-trimethylphenyl group, which enhances its stability and reactivity compared to other boron-containing compounds. This structural feature allows for more efficient catalysis and broader applicability in organic synthesis .
Properties
CAS No. |
65481-78-9 |
---|---|
Molecular Formula |
C17H25B |
Molecular Weight |
240.2 g/mol |
IUPAC Name |
9-(2,4,6-trimethylphenyl)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C17H25B/c1-12-10-13(2)17(14(3)11-12)18-15-6-4-7-16(18)9-5-8-15/h10-11,15-16H,4-9H2,1-3H3 |
InChI Key |
NLSIIIQSUSEOBV-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.